N-Cyano-SCH-12679 Bromide is a chemical compound that serves as a cyanogen bromide adduct of (R)-SCH-12679, which is recognized as a dopamine D1 receptor antagonist. This compound is notable for its potential applications in biochemical research and pharmaceutical development. The molecular formula of N-Cyano-SCH-12679 Bromide is , with a molecular weight of approximately 387.277 g/mol. The IUPAC name for this compound is N-Cyano-1(R)-Phenyl-2,3,4,5-tetrahydro-1H-7,8-dimethoxy-3-benzazepine Bromide.
N-Cyano-SCH-12679 Bromide is classified under the category of organic compounds, specifically as a bromide derivative containing a cyano group. It is synthesized from (R)-SCH-12679 through the introduction of a cyanogen bromide moiety. The compound's classification as a D1 antagonist positions it within the realm of neuropharmacology, where it may be used to study dopamine receptor interactions and related pathways.
The synthesis of N-Cyano-SCH-12679 Bromide typically involves the reaction of (R)-SCH-12679 with cyanogen bromide. This reaction can be facilitated under controlled conditions to ensure the formation of the desired adduct without significant byproducts.
The general procedure includes:
The molecular structure of N-Cyano-SCH-12679 Bromide can be represented using various chemical notation systems:
InChI=1S/C19H19BrN2O2/c1-23-16-10-14-8-9-22(12-21)19(20)18(13-6-4-3-5-7-13)15(14)11-17(16)24-2/h3-7,10-11,18-19H,8-9H2,1-2H3/t18-,19?/m1/s1
COC1=C(OC)C=C2C([C@@H](C3=CC=CC=C3)C(Br)N(C#N)CC2)=C1
The structure features a complex arrangement involving multiple rings and functional groups that contribute to its biological activity.
N-Cyano-SCH-12679 Bromide can participate in various chemical reactions due to its functional groups:
These reactions highlight the versatility of N-Cyano-SCH-12679 Bromide in synthetic organic chemistry.
The mechanism by which N-Cyano-SCH-12679 Bromide exerts its biological effects primarily involves its action as a dopamine D1 receptor antagonist. By binding to these receptors, it inhibits their activation by endogenous dopamine, leading to various physiological effects that can be studied in neuropharmacological contexts.
Research indicates that compounds like N-Cyano-SCH-12679 Bromide can modulate dopaminergic signaling pathways, which are crucial for understanding disorders such as schizophrenia and Parkinson's disease .
The physical properties of N-Cyano-SCH-12679 Bromide include:
The chemical properties encompass its reactivity with nucleophiles due to the presence of the cyano group, making it suitable for further synthetic transformations.
Relevant data includes:
These properties are essential for determining handling procedures and potential applications in laboratory settings .
N-Cyano-SCH-12679 Bromide has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4